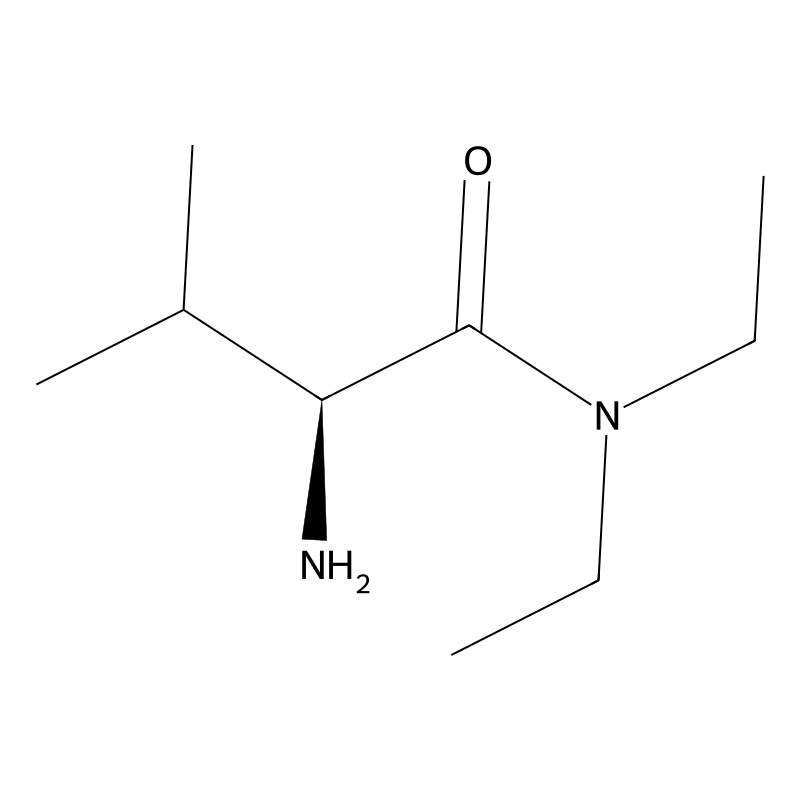l-Valine diethylamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
L-Valine diethylamide is a derivative of the branched-chain amino acid L-Valine, characterized by the addition of two ethyl groups to the amine functional group. Its chemical formula is , and it represents a unique structure that enhances its solubility and potential biological activity compared to its parent compound, L-Valine. The compound is categorized within organic compounds and specifically falls under the class of amino acids and their derivatives, which are crucial in various biochemical processes.
- Hydrolysis: Under acidic or basic conditions, L-Valine diethylamide can hydrolyze to regenerate L-Valine and diethylamine.
- Oxidation: The amide group may undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other derivatives under strong oxidizing conditions .
- Transamination: Similar to other amino acids, L-Valine diethylamide may engage in transamination reactions, where it can exchange its amino group with a keto acid, forming new amino acids .
As a derivative of an essential amino acid, L-Valine diethylamide may exhibit several biological activities:
- Protein Synthesis: Like L-Valine, it may play a role in protein biosynthesis, contributing to muscle metabolism and repair.
- Metabolic Pathways: The compound can influence metabolic pathways involving branched-chain amino acids, affecting energy production through its catabolism into propionyl-CoA and subsequently into succinyl-CoA, which enters the citric acid cycle .
- Neurotransmitter Regulation: There is potential for involvement in neurotransmitter synthesis or modulation due to its structural similarity to other amino acids that serve as precursors for neurotransmitters.
L-Valine diethylamide can be synthesized through various methods:
- Direct Amide Formation: Reacting L-Valine with diethylamine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) can yield L-Valine diethylamide.
- Bromination and Amination: A more complex route involves bromination of isovaleric acid followed by amination with diethylamine to form the desired product .
- Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of amides from carboxylic acids and amines could provide a more environmentally friendly synthesis route.
L-Valine diethylamide has potential applications in various fields:
- Nutraceuticals: It could be utilized as a dietary supplement aimed at enhancing muscle recovery and performance due to its relation to branched-chain amino acids.
- Pharmaceuticals: Its unique structure may allow it to act as a precursor or intermediate in the synthesis of pharmaceutical compounds targeting metabolic disorders.
- Chemical Research: As a ligand in coordination chemistry, it may bind metal ions, enhancing catalytic processes in organic synthesis .
Research on L-Valine diethylamide's interactions with biological systems is limited but promising. It is hypothesized that:
- Metal Ion Binding: The compound's structure allows it to interact with metal ions, which could be beneficial in catalysis or as part of drug formulations.
- Enzyme Interactions: Potential interactions with enzymes involved in amino acid metabolism could influence its efficacy and bioavailability.
Several compounds share structural similarities with L-Valine diethylamide. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| L-Valine | C5H11NO2 | Essential amino acid; involved in protein synthesis |
| D-Valine | C5H11NO2 | Enantiomer of L-Valine; used in certain biochemical pathways |
| L-Leucine | C6H13NO2 | Another branched-chain amino acid; important for muscle metabolism |
| L-Isoleucine | C6H13NO2 | Similar structure; involved in energy regulation |
L-Valine diethylamide stands out due to its enhanced solubility and potential for unique biological interactions compared to these similar compounds.








